2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
Description
2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative characterized by a partially saturated imidazole ring (4,5-dihydro-1H-imidazole). The molecule features a methylthio (-SMe) group at position 2 and a phenylsulfonyl (-SO₂Ph) group at position 1 (Fig. 1).
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylsulfanyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-15-10-11-7-8-12(10)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSBJHCIBMQYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of a suitable imidazole precursor with methylthiol and phenylsulfonyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The sulfone group can be reduced to a sulfide under strong reducing conditions, although this is less common.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole can inhibit the growth of various bacterial strains. For instance, Jain et al. synthesized derivatives that demonstrated good antimicrobial potential against Staphylococcus aureus and Escherichia coli using a diffusion method .
| Compound | Activity Against |
|---|---|
| 1a | S. aureus |
| 1b | E. coli |
Anticancer Activity
The anticancer properties of imidazole derivatives are well-documented. A study by Yurttas et al. evaluated the cytotoxic effects of synthesized imidazole derivatives on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). Notably, one compound showed an IC value of 15.67 µM against HepG2 cells, indicating strong potential for further development .
| Compound | IC (C6) | IC (HepG2) |
|---|---|---|
| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
Anti-inflammatory and Analgesic Effects
Imidazole compounds have also been investigated for their anti-inflammatory and analgesic properties. The structural characteristics of this compound suggest that it may interact with inflammatory pathways, potentially providing relief in conditions such as arthritis or other inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The mechanism of action is thought to involve interaction with specific biological targets, such as enzymes or receptors implicated in disease processes.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several imidazole derivatives were tested for their antimicrobial efficacy against common pathogens. The results indicated that modifications to the methylthio group significantly enhanced activity against gram-positive bacteria .
Case Study 2: Anticancer Screening
A detailed screening of imidazole derivatives was conducted using MTT assays on multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Compounds with the phenylsulfonyl moiety exhibited promising results, suggesting a potential pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is not fully understood. it is believed to interact with biological molecules through its sulfone and thioether groups. These interactions can lead to the inhibition of enzymes or the modulation of protein functions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Variations in Imidazoline Derivatives
The imidazoline scaffold is highly modifiable, with substitutions at positions 1, 2, 4, and 5 driving diversity. Below is a comparative analysis of key analogs:
Key Research Findings and Trends
Substituent Effects :
- Sulfonyl Groups : Enhance thermal stability and solubility in polar solvents. Phenylsulfonyl derivatives are more resistant to hydrolysis compared to aliphatic sulfonates .
- Thioether (-SMe) Groups : Improve nucleophilicity at the sulfur atom, facilitating further functionalization (e.g., oxidation to sulfones) .
Pharmacological Potential: While direct data for the target compound are sparse, structurally related 4,5-dihydroimidazoles demonstrate low cytotoxicity in preliminary assays, suggesting a viable therapeutic window .
Synthetic Challenges :
- Steric hindrance from bulky substituents (e.g., naphthyl) can reduce reaction yields, necessitating optimized conditions such as high-dilution techniques .
Biological Activity
2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and various pharmacological effects, particularly focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.
- Molecular Formula : CHNOS
- Molecular Weight : 240.34 g/mol
- CAS Number : 20112-79-2
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with imidazole derivatives under controlled conditions. The Mannich reaction is often utilized to introduce the methylthio group, enhancing the compound's biological activity .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains. For instance, a study showed that derivatives similar to this compound could inhibit the growth of resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited dose-dependent cytotoxicity against several cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC values were determined through MTT assays, indicating a significant reduction in cell viability at higher concentrations:
| Cell Line | IC (µg/mL) |
|---|---|
| HCT-116 | 150 |
| MCF-7 | 120 |
| HeLa | 140 |
These results suggest that the compound may induce apoptosis in cancer cells, a mechanism that warrants further investigation .
The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis and cell cycle arrest. Studies have shown that exposure to this compound leads to an increase in early and late apoptotic cells in treated cultures. Specifically, at IC concentrations, approximately 10% of cells exhibited early apoptosis after 24 hours of treatment .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in treating infections and cancers:
- Anticancer Study : A study involving mice models treated with imidazole derivatives showed a significant reduction in tumor size compared to control groups. The treatment led to enhanced survival rates among subjects receiving the compound .
- Antimicrobial Efficacy : Clinical isolates from patients with multidrug-resistant infections were tested against this compound. The results demonstrated effective inhibition of bacterial growth, suggesting its potential for therapeutic use in resistant infections .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole?
The synthesis of imidazole derivatives often involves multi-step reactions requiring precise control of conditions. For this compound, focus on:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are commonly used to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Triethylamine or pyridine can facilitate sulfonylation and thioether formation by neutralizing acidic byproducts .
- Temperature control : Exothermic reactions (e.g., cyclization steps) may require gradual heating (50–80°C) to avoid side products .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating the pure product .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Characterization should combine:
- NMR spectroscopy : 1H and 13C NMR to confirm the dihydroimidazole ring, methylthio (-SMe), and phenylsulfonyl groups. Look for characteristic shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonyl SO2 at ~125 ppm in 13C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .
Advanced: How can computational methods improve the design of reaction pathways for this compound?
Integrate quantum chemical calculations (e.g., DFT) to:
- Predict intermediates and transition states : Identify energetically favorable pathways for sulfonylation and thioether formation .
- Optimize reaction conditions : Use machine learning to analyze solvent polarity, catalyst efficiency, and temperature effects on yield .
- Validate experimental data : Compare computed NMR chemical shifts with experimental results to resolve structural ambiguities .
Advanced: How should researchers address contradictions in literature data on imidazole derivatives?
- Systematic literature review : Use databases (PubMed, Scopus) with keywords like "dihydroimidazole sulfonylation" and filter by experimental parameters (e.g., solvent, catalyst) .
- Reproduce key studies : Compare yields and spectral data under standardized conditions to identify methodological discrepancies .
- Consult structural analogs : Cross-reference data from compounds with similar substituents (e.g., fluorobenzyl or tolyl groups) to infer plausible explanations .
Advanced: What strategies are effective for evaluating the biological activity of this compound?
- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Mechanistic studies : Use molecular docking to assess interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) .
- Toxicity profiling : Perform cytotoxicity assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced: How does reactor design influence the scalability of synthesizing this compound?
- Batch vs. flow reactors : Flow systems enhance heat/mass transfer for exothermic steps, improving yield and reproducibility .
- Catalyst immobilization : Solid-supported catalysts (e.g., silica-bound triethylamine) simplify product separation and reuse .
- Scale-up challenges : Monitor mixing efficiency and byproduct formation during transitions from milligram to gram-scale synthesis .
Advanced: How can structure-activity relationship (SAR) studies guide the development of analogs?
- Modify substituents : Replace the phenylsulfonyl group with tolyl or mesityl sulfonamides to study steric/electronic effects on bioactivity .
- Vary the thioether group : Test methylthio vs. benzylthio derivatives to assess hydrophobicity and membrane permeability .
- Evaluate ring saturation : Compare dihydroimidazole (4,5-dihydro) with fully aromatic imidazoles to determine conformational stability .
Advanced: What solvent and catalyst combinations maximize yield in sulfonylation reactions?
| Solvent | Catalyst | Yield Range | Key Advantage |
|---|---|---|---|
| Dichloromethane | Triethylamine | 60–75% | High solubility for sulfonyl chlorides |
| DMF | Pyridine | 70–85% | Enhanced nucleophilicity of imidazole nitrogen |
| Acetonitrile | DMAP | 50–65% | Low side-product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
